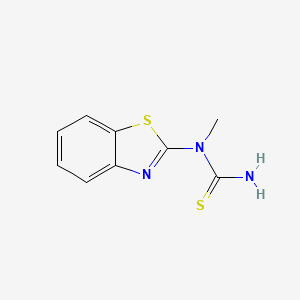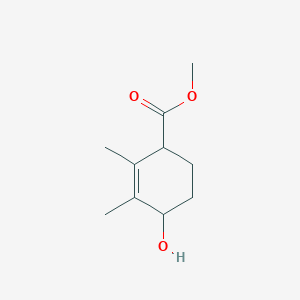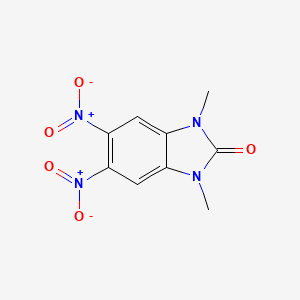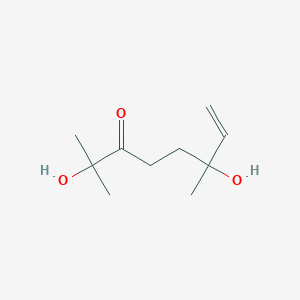![molecular formula C15H24O3S B14375631 1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene CAS No. 90183-72-5](/img/structure/B14375631.png)
1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with propoxy and propane-2-sulfinyl groups
Vorbereitungsmethoden
The synthesis of 1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-propoxybenzene with 3-chloropropane-2-sulfinyl chloride under basic conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .
Industrial production methods may vary, but they generally follow similar principles, scaling up the reaction conditions to produce larger quantities of the compound efficiently.
Analyse Chemischer Reaktionen
1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene involves its interaction with molecular targets, such as enzymes or receptors, depending on its specific application. For instance, in biological systems, the compound may inhibit or activate certain enzymes, leading to a cascade of biochemical reactions that result in its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene include:
4-{3-[®-propane-2-sulfinyl]propoxy}aniline: This compound has a similar structure but includes an aniline group instead of a propoxy group.
1-Propoxy-2-propanol: This compound shares the propoxy group but has a different overall structure and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
90183-72-5 |
|---|---|
Molekularformel |
C15H24O3S |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
1-(3-propan-2-ylsulfinylpropoxy)-4-propoxybenzene |
InChI |
InChI=1S/C15H24O3S/c1-4-10-17-14-6-8-15(9-7-14)18-11-5-12-19(16)13(2)3/h6-9,13H,4-5,10-12H2,1-3H3 |
InChI-Schlüssel |
QXCPIBVOSPHLLU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)OCCCS(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2,6-Di(propan-2-yl)phenyl]-2,3-dimethylbutanamide](/img/structure/B14375558.png)
![2-Butylpyrazolo[5,1-a]isoquinoline](/img/structure/B14375562.png)





![2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran](/img/structure/B14375584.png)
![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole](/img/structure/B14375599.png)
![3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14375604.png)


![({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid](/img/structure/B14375637.png)
